molecular formula C15H17N3O B3022191 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide CAS No. 1071400-83-3

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Cat. No.: B3022191
CAS No.: 1071400-83-3
M. Wt: 255.31 g/mol
InChI Key: ZUEBGAIIRRUOAP-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Biological Activity

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a compound characterized by its unique hydrazide functional group and aromatic amine structure, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.31 g/mol
  • Functional Groups : Benzohydrazide moiety, amino group, and 4-methylphenyl substituent.

The compound's structure enables various chemical reactions, particularly condensation with aldehydes to form hydrazone derivatives, which are significant in medicinal chemistry due to their biological activities.

Biological Activity Overview

The biological activities of this compound and its derivatives have been studied primarily for their potential in treating neurodegenerative diseases and their enzyme inhibition properties. Notably, the compound exhibits:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology.
  • Anti-inflammatory Effects : The hydrazide functional group is often associated with anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-AminobenzohydrazideBasic benzohydrazide structureAntitumor activityLacks methyl substitution
Benzylidene hydrazone derivativesContains benzaldehyde moietyAntioxidant propertiesVaries based on substituents
AcetylhydrazineAcetyl group instead of benzoylAnti-inflammatory effectsDifferent functional group impacts
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acidPyrazole ring additionAntimicrobial propertiesDifferent heterocyclic structure

The distinct combination of functionalities in this compound may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related hydrazides:

  • Inhibition of Laccase : A series of hydrazide-hydrazones were screened for laccase inhibition, showing micromolar activity indicative of potential applications in agriculture to control plant pathogens .
  • Neuroprotective Effects : Compounds similar to this compound have been shown to protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease therapy .

Properties

IUPAC Name

4-[(4-methylanilino)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(19)18-16/h2-9,17H,10,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEBGAIIRRUOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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